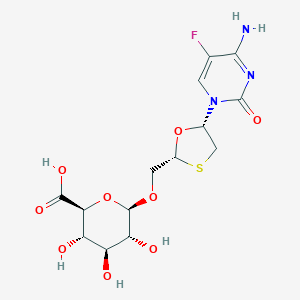
Europium-153
Übersicht
Beschreibung
Europium-153 is a stable isotope of the rare-earth element europium, which belongs to the lanthanide series of the periodic table. Europium is known for its high reactivity and luminescent properties, making it valuable in various technological applications. This compound, specifically, is notable for its stability and its role in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Europium-153 can be produced through neutron irradiation of europium-152 in a nuclear reactor. The process involves bombarding europium-152 with neutrons, resulting in the formation of this compound through neutron capture. This method ensures high purity and specific activity of this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced by irradiating europium oxide (Eu2O3) targets in a high-flux nuclear reactor. The europium oxide is enriched with europium-152 to maximize the yield of this compound. The irradiated targets are then processed to separate this compound from other isotopes and impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form europium(III) oxide (Eu2O3). This reaction typically occurs in the presence of oxygen at elevated temperatures.
Reduction: this compound can be reduced from its oxide form using reducing agents such as lanthanum metal or calcium at high temperatures.
Substitution: this compound can participate in substitution reactions, where it replaces other metal ions in various compounds.
Common Reagents and Conditions:
Oxidation: Oxygen gas (O2) at high temperatures.
Reduction: Lanthanum metal or calcium in a high-temperature environment.
Substitution: Various metal salts and ligands under controlled conditions.
Major Products Formed:
Oxidation: Europium(III) oxide (Eu2O3).
Reduction: Metallic europium.
Substitution: Europium-containing complexes and compounds.
Wissenschaftliche Forschungsanwendungen
Europium-153 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological assays and imaging techniques due to its luminescent properties.
Medicine: Utilized in radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.
Industry: Applied in the production of phosphors for television screens, computer monitors, and LED lights.
Wirkmechanismus
The mechanism of action of europium-153 in various applications is primarily based on its luminescent properties. When this compound is excited by an external energy source, it emits light at specific wavelengths. This property is exploited in imaging techniques and luminescent assays. In radiopharmaceuticals, this compound emits radiation that can be detected by imaging devices, allowing for precise localization and diagnosis.
Vergleich Mit ähnlichen Verbindungen
Europium-151: Another stable isotope of europium, but less abundant than europium-153.
Samarium-153: A radioisotope used in similar applications, particularly in radiopharmaceuticals for cancer treatment.
Uniqueness of this compound:
Stability: this compound is stable, making it suitable for long-term applications without the risk of radioactive decay.
Luminescence: this compound exhibits strong luminescent properties, making it valuable in imaging and display technologies.
Versatility: Its ability to participate in various chemical reactions and form stable compounds enhances its utility in diverse scientific and industrial applications.
This compound stands out among its peers due to its unique combination of stability, luminescence, and versatility, making it an indispensable tool in modern science and technology.
Eigenschaften
IUPAC Name |
europium-153 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Eu/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPBJKLSAFTDLK-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Eu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[153Eu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Eu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930624 | |
| Record name | (~153~Eu)Europium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.92124 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13982-02-0 | |
| Record name | Europium, isotope of mass 153 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013982020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~153~Eu)Europium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Bromo-7,12-diphenylbenzo[k]fluoranthene](/img/structure/B178900.png)
![3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B178903.png)

![8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B178912.png)
![2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B178915.png)


![tert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B178934.png)



